Ethyl (Z)-3-(2-chlorophenylamino)crotonate
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Overview
Description
Ethyl (Z)-3-(2-chlorophenylamino)crotonate is an organic compound that belongs to the class of crotonates It is characterized by the presence of an ethyl ester group, a (Z)-configured double bond, and a 2-chlorophenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-(2-chlorophenylamino)crotonate typically involves the reaction of ethyl acetoacetate with 2-chloroaniline under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(2-chlorophenylamino)crotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (Z)-3-(2-chlorophenylamino)crotonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (Z)-3-(2-chlorophenylamino)crotonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Another crotonate derivative with similar structural features.
Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Shares the ethyl ester and (Z)-configured double bond but differs in the substituent groups.
Uniqueness
Ethyl (Z)-3-(2-chlorophenylamino)crotonate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
42792-92-7 |
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Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
ethyl 3-(2-chloroanilino)but-2-enoate |
InChI |
InChI=1S/C12H14ClNO2/c1-3-16-12(15)8-9(2)14-11-7-5-4-6-10(11)13/h4-8,14H,3H2,1-2H3 |
InChI Key |
STHTXVXBSQSOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
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